Buta-1,3-diene-1-sulfonyl fluoride
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Overview
Description
Buta-1,3-diene-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1937242-86-8 . Its IUPAC name is (E)-buta-1,3-diene-1-sulfonyl fluoride . The molecular weight of this compound is 136.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2/b4-3+ . This indicates the molecular structure of the compound.Scientific Research Applications
Telomerase Inhibition and Anticancer Activity
- Buta-1,3-diene-1-sulfonyl fluoride derivatives, particularly (1E,3E)-4-(4-((E)-2-(fluorosulfonyl)vinyl)phenyl)this compound, have been found to exhibit significant anticancer activity. These compounds show potent inhibitory activities against human telomerase, making them potential candidates for cancer treatment (Chen, Zha, Wang, & Liu, 2018).
Synthesis of Organic Compounds
- The compound has been utilized in the one-pot synthesis of 1-aryl-3-methyl-1,3-dienes using methallyl(trimethyl)silane and aldehydes, demonstrating its role in organic synthesis (Dubbaka & Vogel, 2005).
- It also plays a significant role in the synthetic applications of direct alkylation reactions of 3‐sulfolenes, which are used as 1-carbanion equivalents of buta-1,3-dienes (Tso, Chang, Lin, & Chou, 1985).
Catalysis and Regioselectivity
- Research has shown the use of Rh(I)–Diene-Catalyzed addition for achieving exclusive regioselectivity and high enantioselectivity in the addition of (hetero)aryl functionality to 1,3-dienylsulfonyl fluorides (Moku, Fang, Leng, Kantchev, & Qin, 2019).
Material Science Applications
- The compound has been used in the diversity-oriented synthesis of functionalized diaryl sulfones, showing its utility in material science (Shkoor, Riahi, Fatunsin, Reinke, Fischer, & Langer, 2009).
Chemical Reactions and Interactions
- The first isolation and characterization of sulfonylbuta-1,3-diynes have been reported, which demonstrate unique chemical properties and reactions (Yoshimatsu, Oh-Ishi, Tanabe, & Muraoka, 2002).
Mechanism of Action
Target of Action
Buta-1,3-diene-1-sulfonyl fluoride is a derivative of ethenesulfonyl fluoride and has been identified as a potential inhibitor of human telomerase . Telomerase is an enzyme that plays a crucial role in maintaining chromosomal integrity and is detectable in 80-90% of various cancer cells . Therefore, it is considered a potential anticancer target .
Mode of Action
The compound interacts with its target, the human telomerase, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the human telomerase reverse transcriptase (TERT), a key component of telomerase .
Biochemical Pathways
It is known that the compound inhibits the activity of telomerase, which plays a crucial role in chromosomal integrity . This inhibition could potentially lead to the disruption of cancer cell proliferation.
Result of Action
The inhibition of telomerase activity by this compound can potentially disrupt the proliferation of cancer cells . In vitro anticancer activity assays have shown that the compound exhibits high activity against certain cell lines .
Properties
IUPAC Name |
(1E)-buta-1,3-diene-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIIUATWZPUYHX-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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